5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-14(12-8-13(22-19-12)10-2-3-10)16-6-4-11-9-23-15(18-11)20-7-1-5-17-20/h1,5,7-10H,2-4,6H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKVTAKEJMUYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual heterocyclic components, followed by their sequential coupling to form the final compound.
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiazole Derivative: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Preparation of Oxazole Derivative: The oxazole ring can be formed through the cyclization of α-haloketones with amides in the presence of a base.
Coupling Reactions: The final step involves the coupling of the prepared heterocyclic rings using appropriate linkers and coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : It is believed to inhibit specific protein kinases involved in cancer cell proliferation.
- Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : In vitro studies revealed that the compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Experimental Evidence : Animal models have shown reduced inflammation markers upon administration of this compound .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into:
- Binding Sites : Identification of key residues involved in binding interactions.
- Affinity Predictions : Calculated binding energies suggest strong interactions with target proteins implicated in cancer and inflammation .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for development into therapeutic agents. Potential applications include:
- Cancer Treatment : As a novel anticancer drug or adjuvant therapy.
- Infection Control : Development as an antimicrobial agent in clinical settings.
- Anti-inflammatory Drug : For conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:
| Compound | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Biological Activity (Inferred) |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 133–135 | 68 | Not specified |
| 3b | 4-Chlorophenyl, Phenyl | 171–172 | 68 | Enhanced stability (Cl substituent) |
| 3d | 4-Fluorophenyl, Phenyl | 181–183 | 71 | Potential bioavailability (F substituent) |
| Target Compound | Cyclopropyl, Thiazol-pyrazole | N/A | N/A | Likely antifungal (see below) |
- Structural Insights: The target compound replaces aromatic phenyl groups with a cyclopropyl ring on the oxazole and a thiazol-pyrazole hybrid on the ethyl linker. Cyclopropyl groups are known to enhance metabolic stability and lipophilicity compared to halophenyl groups (e.g., 3b, 3d), which may improve membrane permeability .
Piperidine-Linked Antifungal Agents ()
BASF SE’s compounds G.5.2–G.5.11 () feature piperidine-acetyl-pyrazole scaffolds. For example:
- G.5.7 : Contains a 5-cyclopropyl-3-(difluoromethyl)pyrazole group.
- G.5.11 : Includes a 5-cyclopropyl-3-(trifluoromethyl)pyrazole moiety.
These compounds are explicitly designed as fungicides, with fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) enhancing electronegativity and target binding.
Thiazole-Methanamine Derivatives ()
Thiazole-methanamine hydrochlorides like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (mp 268°C) and its 3-chlorophenyl analog (mp 203–204°C) highlight the influence of halogen placement on physicochemical properties.
Oxazole-Benzothiazole Hybrids ()
BG14974 (N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide) shares the oxazole-carboxamide and pyrazole-ethyl-thiazole motifs with the target compound. However, BG14974 substitutes the thiazole with a benzothiazole ring, which is bulkier and more aromatic. This difference may reduce solubility but enhance π-π stacking in target binding .
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely mirrors ’s amide coupling methods, though cyclopropane introduction may require specialized reagents (e.g., cyclopropanation agents).
- Bioactivity Potential: Fluorinated analogs in exhibit strong antifungal activity, but the target’s cyclopropyl group could reduce toxicity while maintaining efficacy through hydrophobic interactions .
- Stability and Solubility : Cyclopropyl’s sp³ hybridization may confer better metabolic stability than halogenated aromatics, though melting points and solubility data are needed for direct comparison .
Biological Activity
5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide is a synthetic compound that combines structural features of cyclopropane, pyrazole, thiazole, and oxazole. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.
The molecular formula of this compound is C₁₃H₁₅N₃O₂S. The presence of the oxazole and thiazole rings suggests potential interactions with biological targets.
The compound's mechanism of action likely involves the inhibition of specific enzymes or receptors due to the presence of the pyrazole and thiazole moieties. These interactions can disrupt metabolic pathways in pathogens or cancer cells, leading to their growth inhibition.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The biological activity can be summarized as follows:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate to high | 0.0039 - 0.025 mg/mL |
| Escherichia coli | Moderate | 0.004 - 0.156 mg/mL |
| Klebsiella pneumoniae | Moderate | Not specified |
The table above illustrates the compound's potential efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have suggested that compounds with similar structural characteristics possess anticancer properties by inducing apoptosis in cancer cells. For example, derivatives with oxazole and thiazole rings have been reported to inhibit cell proliferation in various cancer cell lines . The specific IC50 values for related compounds range from 2.03 µM to 15.22 µM against different cancer types.
Case Studies
- Antibacterial Activity Study : A study conducted on synthesized oxazole and thiazole derivatives indicated that several compounds exhibited significant antibacterial activity against pathogenic strains using diffusion methods . The results suggested a direct correlation between structural features and antimicrobial efficacy.
- Anticancer Evaluation : In a comparative study of pyrazole derivatives, certain compounds demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells . These findings highlight the potential for developing targeted therapies based on the structural motifs present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
